molecular formula C24H11ClF2N5Na3O10S3 B13415150 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt CAS No. 72828-73-0

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B13415150
CAS No.: 72828-73-0
M. Wt: 768.0 g/mol
InChI Key: XAQCRMBBLVHCHU-UHFFFAOYSA-K
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Description

The compound 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a complex aromatic sodium salt featuring:

  • A naphthalene backbone with sulphonic acid groups at positions 1 and 4.
  • An azo linkage (-N=N-) connecting two aromatic systems.
  • A 5-chloro-2,6-difluoro-4-pyrimidinyl substituent, contributing halogenated reactivity.
  • Additional hydroxyl (-OH) and sulpho (-SO₃H) groups enhancing hydrophilicity.

Properties

CAS No.

72828-73-0

Molecular Formula

C24H11ClF2N5Na3O10S3

Molecular Weight

768.0 g/mol

IUPAC Name

trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

XAQCRMBBLVHCHU-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 1-Hydroxy-3-sulpho-2-naphthyl Intermediate

  • Starting from 1,5-naphthalenedisulfonic acid, selective hydroxylation and sulfonation are performed to obtain the 1-hydroxy-3-sulpho-2-naphthyl intermediate.
  • Sulfonation is often carried out using sulfonating agents such as sulfuric acid or sulfur trioxide under controlled temperature and pH.
  • Hydroxylation may be achieved by oxidation or substitution reactions on the naphthalene ring.

Diazotization and Azo Coupling

  • The amino group on the naphthalene sulfonic acid derivative is diazotized using sodium nitrite in acidic medium at low temperatures (0-5 °C).
  • The resulting diazonium salt is then coupled with another naphthalene sulfonic acid derivative to form the azo linkage.
  • The azo coupling reaction is pH-sensitive and typically conducted in mildly alkaline conditions to optimize coupling yield and color properties.

Introduction of the 5-Chloro-2,6-difluoro-4-pyrimidinyl Amino Group

  • The 5-chloro-2,6-difluoro-4-pyrimidine moiety is introduced by nucleophilic aromatic substitution on the pyrimidine ring with the amino group on the azo-naphthalene intermediate.
  • This step involves reacting the chloro-difluoro-pyrimidine with the amino-functionalized azo compound under controlled temperature and solvent conditions to ensure selective substitution.
  • The reaction may be catalyzed or facilitated by bases to promote nucleophilicity.

Purification and Conversion to Sodium Salt

  • The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and by-products.
  • The purified compound is converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate to enhance water solubility.
  • Final drying yields the sodium salt of 2-((6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Reaction Time Notes
Hydroxylation & Sulfonation Sulfuric acid, sulfur trioxide 40-60 Acidic 1-3 hours Controls sulfonation degree and position
Diazotization NaNO2, HCl 0-5 Acidic 30-60 min Low temp to stabilize diazonium salt
Azo Coupling Naphthalene sulfonic acid derivative 5-10 7-9 1-2 hours Mild alkaline pH for optimal coupling
Pyrimidine substitution 5-Chloro-2,6-difluoro-4-pyrimidine, base 50-80 Neutral to basic 2-4 hours Nucleophilic aromatic substitution
Purification & Salt formation Recrystallization, NaOH or Na2CO3 Ambient Neutral - Sodium salt enhances solubility

Research Outcomes and Analytical Data

  • The compound exhibits strong absorption in the visible spectrum due to the azo chromophore, making it useful as a dye.
  • Sulfonic acid groups confer water solubility and ionic character, facilitating biological interactions.
  • The presence of the 5-chloro-2,6-difluoro-4-pyrimidinyl amino substituent enhances biological activity, potentially modulating enzyme and receptor binding.
  • Purity of the final product is typically above 95%, confirmed by HPLC and elemental analysis.

Notes on Related Compounds and Methods

  • Similar azo dyes with pyrimidine substituents have been prepared using analogous diazotization and coupling strategies.
  • Sulfonation methods using manganese dioxide and sodium pyrosulfite have been reported to prepare related sulfonated naphthol intermediates with high purity.
  • Modifications in sulfonation and coupling conditions can tune the dye properties such as hue, solubility, and biological affinity.

Chemical Reactions Analysis

Types of Reactions

2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo linkage and sulfonic acid groups play crucial roles in its reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Key Physical and Chemical Properties (from ):

Property Value
Molecular Formula C₂₁H₁₂ClF₂N₅Na₂O₈S₂
Molecular Weight 645.91 g/mol
Density 1.69 g/cm³ at 20°C
Water Solubility 12.7 g/L at 20°C
Hazard Statements (GHS) H334 (respiratory sensitization), H317 (skin sensitization)

This compound is supplied globally (e.g., by XIAMEN AMITY INDUSTRY AND TRADE CO., LTD.) and is likely used in specialized applications such as dyes, pharmaceuticals, or biochemical research due to its structural complexity .

Comparison with Similar Compounds

Structural Analogs: Naphthalenesulfonic Acid Sodium Salts

Simpler sodium salts of naphthalenesulfonic acids () share the sulphonic acid group but lack the azo and pyrimidinyl substituents:

Compound Name Key Differences from Target Compound
4-Amino-1-naphthalenesulfonic acid sodium salt - No azo linkage or pyrimidinyl group.
- Single sulphonic acid group.
8-Amino-1-naphthalenesulfonic acid sodium salt - Simpler amine substituent.
- Lower molecular weight (~260 g/mol estimated).

Implications :

  • The target compound’s azo linkage and pyrimidinyl group increase steric hindrance and electronic complexity, reducing solubility compared to simpler salts (e.g., 12.7 g/L vs. >100 g/L for many monosulphonates) .
  • Halogenated substituents (Cl, F) in the target compound may enhance bioactivity or binding specificity but introduce toxicity risks (H334/H317) absent in non-halogenated analogs .

Complex Sodium Salts with Heterocyclic Groups

Compounds like {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt () share:

  • Sodium salt formulation.
  • Heterocyclic moieties (e.g., benzimidazole, pyridine).
Property Target Compound Compound
Key Functional Groups Azo, pyrimidinyl, sulphonic Benzimidazole, sulfinyl, methoxy
Molecular Weight 645.91 g/mol ~600–650 g/mol (estimated)
Solubility Moderate (12.7 g/L) Likely lower due to lipophilic benzimidazole

Implications :

  • The target compound’s azo group may confer photostability challenges compared to sulfinyl or methoxy substituents.
  • Both classes exhibit high molecular weights but differ in applications (e.g., dyes vs. proton pump inhibitors) .

Sodium Salt Substitutes in Industrial Contexts

While unrelated structurally, sodium salt substitutes like KCl () highlight functional contrasts:

Property Target Compound KCl
Primary Use Specialty chemicals Food additive, salt substitute
Solubility 12.7 g/L 344 g/L (20°C)
Toxicity H334/H317 Generally recognized as safe (GRAS)

Implications :

  • The target compound’s niche applications contrast with KCl’s broad industrial use.
  • Its low solubility and toxicity profile restrict it to non-food applications .

Biological Activity

The compound 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt (CAS number 83763-57-9) is a complex organic molecule characterized by its azo and sulfonic acid functional groups. This compound has attracted attention due to its potential biological activities, including antimicrobial properties and effects on various enzymatic pathways.

  • Molecular Formula : C24H11ClF2N5Na3O10S3
  • Molecular Weight : Approximately 767.99 g/mol
  • Structural Features : The compound features a naphthalene core with multiple substituents, including a pyrimidine moiety that enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthalene sulfonic acids possess moderate to significant antibacterial and antifungal activities. The presence of the sulfonic acid group is believed to enhance the solubility and bioavailability of these compounds in biological systems .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, related compounds have been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. The inhibition of butyrylcholinesterase (BChE) has been reported with IC50 values comparable to known inhibitors like physostigmine . This suggests that the target compound may also exhibit similar inhibitory activity.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of similar naphthalene derivatives found that certain compounds demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The study employed standard disc diffusion methods to assess the antibacterial activity, revealing promising results for derivatives with sulfonic acid functionalities .

Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of structurally related compounds was assessed using in vitro assays. The results indicated that these compounds could selectively inhibit BChE over acetylcholinesterase (AChE), suggesting a potential therapeutic application in treating conditions like Alzheimer's disease .

Data Tables

PropertyValue
Molecular FormulaC24H11ClF2N5Na3O10S3
Molecular Weight767.99 g/mol
Antimicrobial ActivityModerate to significant
BChE IC50Comparable to physostigmine
AChE IC50Higher than BChE

Q & A

Q. How does substituent electronegativity (Cl, F) influence the compound’s photophysical properties?

  • Methodological Answer : Halogens alter electron density via inductive effects. Fluorine’s strong electronegativity blue-shifts absorption maxima (Hammett σₚ ≈ +0.06), while chlorine enhances intersystem crossing (ISC) efficiency. Transient absorption spectroscopy quantifies triplet-state lifetimes .

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